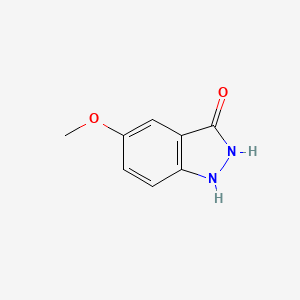

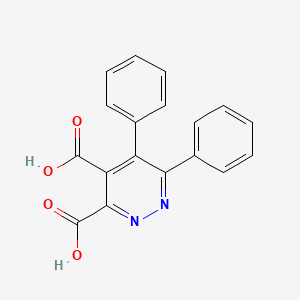

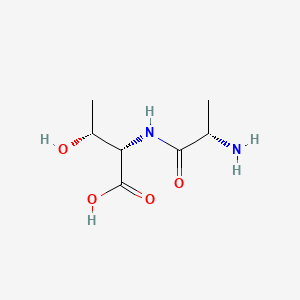

![molecular formula C12H10N4 B1353626 7-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-04-1](/img/structure/B1353626.png)

7-Methylpyrimido[4,5-b]quinolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Methylpyrimido[4,5-b]quinolin-2-amine” is a chemical compound with the molecular formula C12 H10 N4 and a molecular weight of 210.24 . It is also known by its CAS Number: 582334-04-1 .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines and aldehydes or from 6-aminouracils, aldehydes and cyclohexanone derivatives .

Molecular Structure Analysis

The molecular structure of “7-Methylpyrimido[4,5-b]quinolin-2-amine” can be represented by the SMILES notation: Cc1ccc2c(c1)cc1cnc(N)nc1n2 . This notation provides a compact and linear method of describing the structure of the chemical compound .

Chemical Reactions Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a wide range of starting materials and multi-component one-pot synthetic approaches . For example, the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of three heteropolyacids, H3PMo12O40, H3PW12O40, and H5PV2Mo10O40, has been used to synthesize 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methylpyrimido[4,5-b]quinolin-2-amine” include a molecular weight of 210.24 and a molecular formula of C12 H10 N4 .

科学的研究の応用

Neurotropic Activity : A study conducted by Zaliznaya et al. (2020) investigated the neurotropic activity of a compound closely related to 7-Methylpyrimido[4,5-b]quinolin-2-amine. The compound, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, exhibited significant effects on motor activity in mice, suggesting its potential for neurological applications (Zaliznaya et al., 2020).

Antitumor Activity : Gopal et al. (2003) explored the interaction of derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline with DNA, finding evidence of major antitumor activity. These compounds demonstrated a high level of activity against B16 melanoma, significantly increasing survival and inhibiting tumor growth (Gopal et al., 2003).

DNA Methylation Inhibition : Rilova et al. (2014) synthesized and evaluated derivatives of SGI-1027, a quinoline derivative, as inhibitors of DNA methyltransferase. These compounds, which are structurally related to 7-Methylpyrimido[4,5-b]quinolin-2-amine, showed potential for DNA methylation inhibition and re-expression of certain genes in leukemia cells, pointing to their relevance in cancer research and therapy (Rilova et al., 2014).

Synthesis for Antimicrobial Applications : Vartale et al. (2013) described the synthesis of 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives, demonstrating their potential antimicrobial activity. This study highlights the utility of these compounds in developing new antimicrobial agents (Vartale et al., 2013).

Cytotoxic Activity and Drug Design : Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. These compounds showed cytotoxic activity and were effective in inhibiting certain cell cycle kinases, offering insights into new leads for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

作用機序

While the specific mechanism of action for “7-Methylpyrimido[4,5-b]quinolin-2-amine” is not explicitly mentioned in the retrieved papers, pyrimido[4,5-b]quinolines have been reported to show promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

特性

IUPAC Name |

7-methylpyrimido[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)16-11(9)15-10/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAXJSZVFCEJKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281483 |

Source

|

| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylpyrimido[4,5-b]quinolin-2-amine | |

CAS RN |

582334-04-1 |

Source

|

| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582334-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

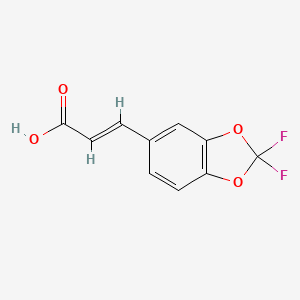

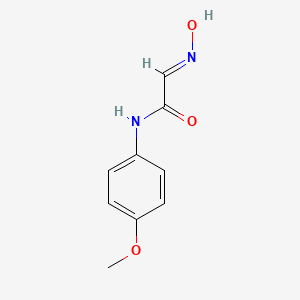

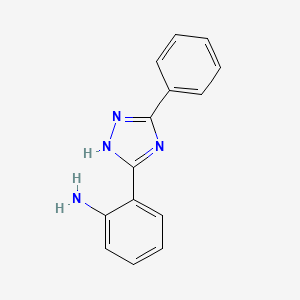

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)

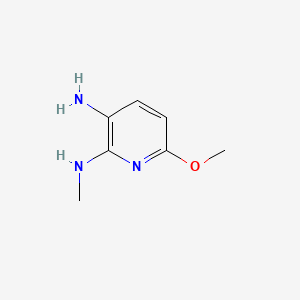

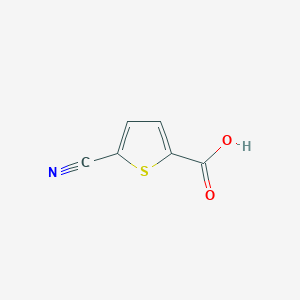

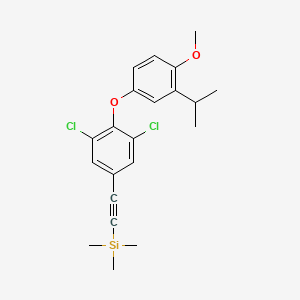

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

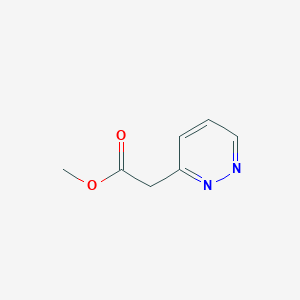

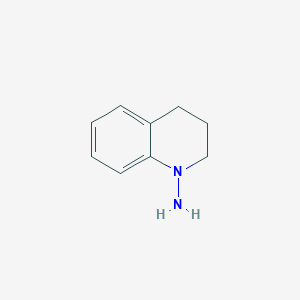

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)